Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-methyl-2-pyridinyl)- Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-methyl-2-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 183854-98-0
VCID: VC20916602
InChI: InChI=1S/C47H46N6O5/c1-31-19-21-41(48-27-31)50-45(56)37-17-9-15-35(23-37)29-52-39(25-33-11-5-3-6-12-33)43(54)44(55)40(26-34-13-7-4-8-14-34)53(47(52)58)30-36-16-10-18-38(24-36)46(57)51-42-22-20-32(2)28-49-42/h3-24,27-28,39-40,43-44,54-55H,25-26,29-30H2,1-2H3,(H,48,50,56)(H,49,51,57)/t39-,40-,43+,44+/m1/s1
SMILES: CC1=CN=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=NC=C(C=C5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7
Molecular Formula: C47H46N6O5
Molecular Weight: 774.9 g/mol

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-methyl-2-pyridinyl)-

CAS No.: 183854-98-0

Cat. No.: VC20916602

Molecular Formula: C47H46N6O5

Molecular Weight: 774.9 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-methyl-2-pyridinyl)- - 183854-98-0

Specification

CAS No. 183854-98-0
Molecular Formula C47H46N6O5
Molecular Weight 774.9 g/mol
IUPAC Name 3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-[(5-methylpyridin-2-yl)carbamoyl]phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-(5-methylpyridin-2-yl)benzamide
Standard InChI InChI=1S/C47H46N6O5/c1-31-19-21-41(48-27-31)50-45(56)37-17-9-15-35(23-37)29-52-39(25-33-11-5-3-6-12-33)43(54)44(55)40(26-34-13-7-4-8-14-34)53(47(52)58)30-36-16-10-18-38(24-36)46(57)51-42-22-20-32(2)28-49-42/h3-24,27-28,39-40,43-44,54-55H,25-26,29-30H2,1-2H3,(H,48,50,56)(H,49,51,57)/t39-,40-,43+,44+/m1/s1
Standard InChI Key NLVWCIHYQHCPFO-RRHZFJGQSA-N
Isomeric SMILES CC1=CN=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3[C@@H]([C@@H]([C@H]([C@H](N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=NC=C(C=C5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7
SMILES CC1=CN=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=NC=C(C=C5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7
Canonical SMILES CC1=CN=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NC5=NC=C(C=C5)C)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator